
N-(4-((4-fluoro-3-(trifluoromethyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-fluoro-3-(trifluoromethyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H10F4N4O4 and its molecular weight is 398.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Isoxazole Derivatives in Immunomodulation
- Isoxazole derivatives, similar in structure to the compound , have been studied for their immunomodulatory effects. For example, leflunomide and its metabolites have demonstrated significant immunosuppressive properties by inhibiting mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis. This inhibition can lead to reduced pyrimidine nucleotide pools, essential for immune cell function, indicating potential applications in managing autoimmune diseases and organ transplant rejection (Knecht & Löffler, 1998).
Structural Analysis and Synthesis
- Research into the synthesis and crystal structure of diflunisal carboxamides, which share functional groups with the compound , has provided insights into molecular interactions stabilized by intermolecular hydrogen bonds. Such studies are foundational for understanding the compound's potential interactions and stability, aiding in the development of new pharmaceuticals (Zhong et al., 2010).
Antitumor Activity
- Novel synthetic pathways and biological evaluations of compounds structurally related to "N-(4-((4-fluoro-3-(trifluoromethyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide" have shown potential antitumor activities. For instance, imidazole acyl urea derivatives, which share some structural similarities, have been synthesized and evaluated for their efficacy against human gastric carcinoma cells, highlighting the compound's potential utility in cancer research (Zhu, 2015).
Enzyme Inhibition for Therapeutic Applications
- Studies on inhibitors of transcription factors NF-κB and AP-1 have explored compounds with structural features similar to the compound . These studies aim to improve oral bioavailability and examine molecular modifications for enhanced cellular activity, underscoring the therapeutic potential in targeting inflammatory pathways and cancer (Palanki et al., 2000).
Fluorinated Compounds in Medicinal Chemistry
- The synthesis and pharmacological evaluation of fluorinated compounds, which share a common motif with the query compound, have been explored for their potent activity against specific biological targets. For example, fluorinated indolecarboxamides have been identified as promising candidates for clinical evaluation, highlighting the significance of fluorination in enhancing biological activity and selectivity (Jacobs et al., 1994).
Propiedades
IUPAC Name |
N-[4-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N4O4/c1-7-4-11(24-28-7)13(25)23-15-22-12(6-27-15)14(26)21-8-2-3-10(17)9(5-8)16(18,19)20/h2-6H,1H3,(H,21,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHUEIFYYPHLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
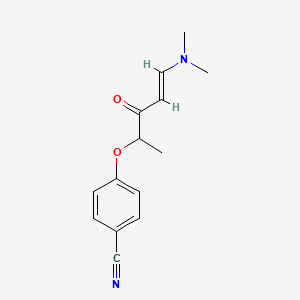

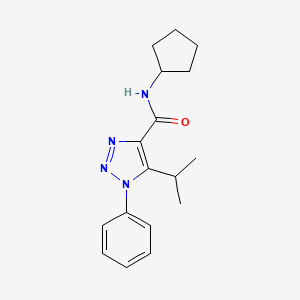
![Bicyclo[1.1.1]pentane-1-sulfonyl fluoride](/img/structure/B2795865.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2795867.png)
![5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2795869.png)
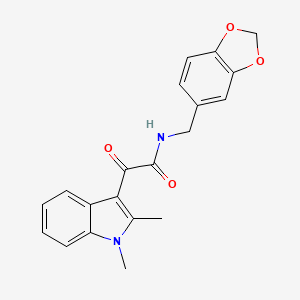
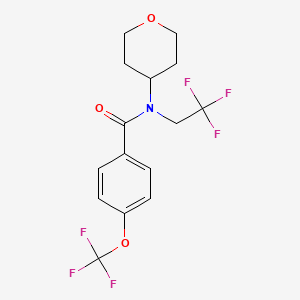
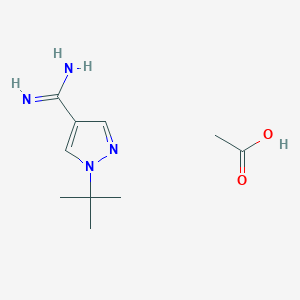
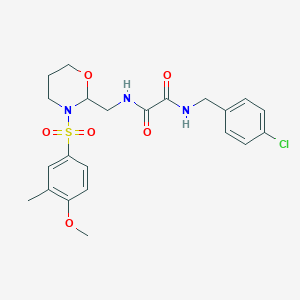
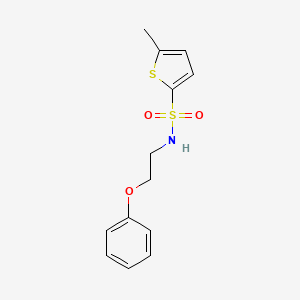
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2795878.png)
![4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione](/img/structure/B2795880.png)
